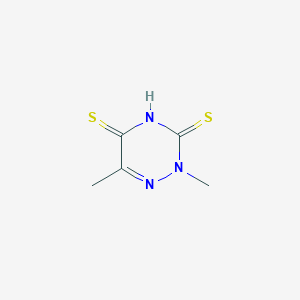![molecular formula C8H17GeNO4 B14732227 1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 6110-49-2](/img/structure/B14732227.png)
1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a unique organogermanium compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of germanium tetrachloride with triethanolamine in the presence of an ethoxy group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Germanium dioxide derivatives.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germatranes depending on the reagents used.
Scientific Research Applications
1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and therapeutic applications.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Uniqueness: 1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is unique due to the presence of the germanium atom in its structure, which imparts distinct chemical and physical properties compared to its silicon analogs
Properties
CAS No. |
6110-49-2 |
|---|---|
Molecular Formula |
C8H17GeNO4 |
Molecular Weight |
263.85 g/mol |
IUPAC Name |
1-ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17GeNO4/c1-2-11-9-12-6-3-10(4-7-13-9)5-8-14-9/h2-8H2,1H3 |
InChI Key |
QGJXVGFWQGCNSG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Ge]12OCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


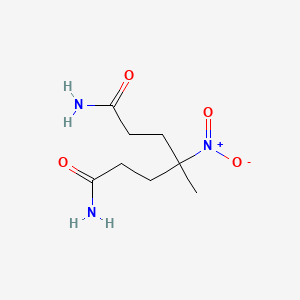
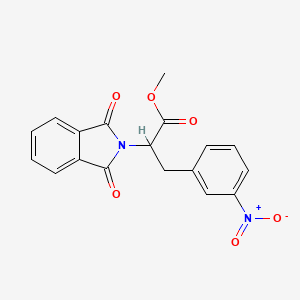

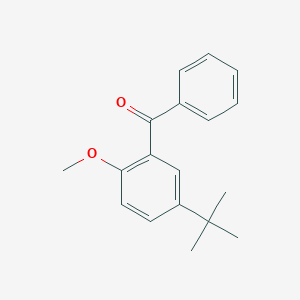
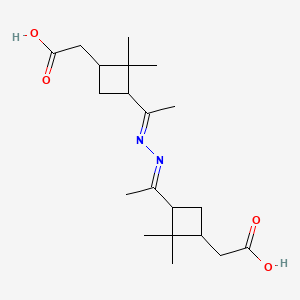
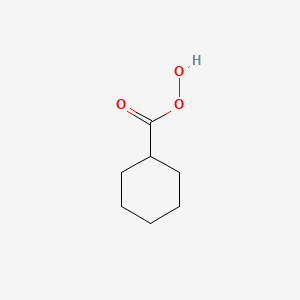


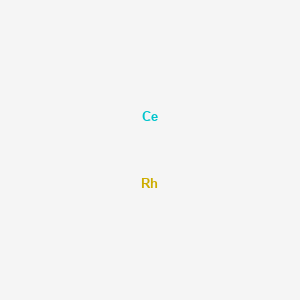
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
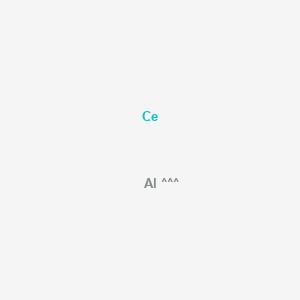
![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
